molecular formula C11H16S2 B7996606 4-(iso-Pentylthio)thiophenol

4-(iso-Pentylthio)thiophenol

Cat. No.: B7996606
M. Wt: 212.4 g/mol
InChI Key: ZCSAXWAZDXQWSO-UHFFFAOYSA-N
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Description

General Context of Aryl Thioethers and Thiophenols in Contemporary Chemical Research

Aryl thioethers and thiophenols are pivotal structural motifs in modern chemical research and industry. mdpi.comthieme-connect.com Thiophenols, characterized by a sulfhydryl (-SH) group attached to an aromatic ring, are important synthetic intermediates. wikipedia.org They serve as precursors for a vast array of organosulfur compounds and are used in the production of pharmaceuticals, such as sulfonamides and the antifungal agent butoconazole. wikipedia.org The thiol group is highly nucleophilic, enabling it to participate in a variety of chemical transformations, including alkylation and oxidation to form disulfides. wikipedia.org

Aryl thioethers, also known as aryl sulfides, contain a sulfur atom bonded to an aromatic ring and an alkyl or another aryl group. This class of compounds is integral to medicinal chemistry, ligand design, and materials science. thieme-connect.com They are found in numerous pharmaceuticals, including the antidepressant Vortioxetine. thieme-connect.com The development of efficient and sustainable methods for synthesizing thioethers through carbon-sulfur (C–S) bond formation is a significant focus of contemporary research. thieme-connect.comnih.gov Modern synthetic strategies include transition-metal-catalyzed cross-coupling reactions, which offer a versatile alternative to traditional methods that often use foul-smelling and air-sensitive thiols. mdpi.comthieme-connect.com

Distinctive Structural Features and Synthetic Utility of the iso-Pentylthio Moiety in Aryl Thiol Systems

The iso-pentylthio group, a five-carbon branched alkylthio chain, imparts specific properties to the 4-(iso-pentylthio)thiophenol molecule. Its key features are its lipophilicity and steric bulk.

Lipophilicity and Solubility: The branched alkyl nature of the iso-pentyl group increases the molecule's nonpolar character. When incorporated into larger, more complex structures, this moiety can enhance solubility in organic solvents and influence properties like membrane permeability, which is a critical factor in the design of biologically active molecules.

Steric Influence: Compared to smaller alkyl groups like methyl or linear chains like n-pentyl, the branched iso-pentyl group provides greater steric hindrance. This can be strategically used in synthesis to direct reactions to other parts of a molecule or to influence the final three-dimensional conformation of a larger assembly, which can in turn affect its physical or biological properties. For instance, bulky substituents on thiophenols can lend stability to the molecule. nih.gov

Synthetic Handle: The primary thiol (-SH) group on the other side of the aromatic ring remains a highly reactive site for further functionalization. This allows this compound to act as a bifunctional building block. The iso-pentylthio group provides desired physical properties, while the thiol group serves as a point of attachment for building more elaborate molecular architectures.

The synthesis of molecules containing such alkyl aryl thioether linkages can be achieved through various modern catalytic methods, including copper- or palladium-catalyzed cross-coupling reactions that join an aryl group to an alkylthiol or its synthetic equivalent. thieme-connect.comthieme-connect.de

Overview of Academic Research Trajectories Pertaining to this compound within Organic and Materials Chemistry

Specific academic research focusing exclusively on this compound is not extensively documented in dedicated publications. Instead, its significance is evident from its role as a specialized chemical building block in broader research endeavors.

In materials chemistry , the introduction of alkylthio groups is a known strategy for tuning the electronic and physical properties of functional materials. Research on phthalocyanines—large, intensely colored macrocycles used as dyes and in electronics—has shown that attaching pentylthio groups can modify the redox properties and shift the light-absorption characteristics of the final molecule. researchgate.net The iso-pentylthio group, in particular, has been cited in the context of creating near-infrared absorbing materials, where its inclusion can improve solubility and optimize absorption in the desired wavelength range. This suggests a research trajectory for this compound as a precursor for novel dyes, sensors, or other optoelectronic components.

In organic and medicinal chemistry , the compound is listed by suppliers as a building block for research and development, often for the synthesis of more complex molecules in drug discovery pipelines. sigmaaldrich.com For example, a complex heterocyclic molecule containing an isopentylthio group has been investigated for its potential biological activities. This points to the use of this compound in generating libraries of new chemical entities for biological screening. The dual functionality of the molecule allows chemists to introduce a lipophilic, sterically defined group while leaving a reactive thiol handle available for constructing the final target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylbutylsulfanyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSAXWAZDXQWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Iso Pentylthio Thiophenol

Reactions Involving the Phenylthiol (-SH) Group

The thiol group is the most reactive site in 4-(iso-pentylthio)thiophenol, readily undergoing oxidation, addition, and substitution reactions.

Oxidative Coupling Reactions to Form Disulfides

The oxidation of thiols to disulfides is a fundamental and common transformation. masterorganicchemistry.com For this compound, this reaction yields the symmetrical disulfide, bis(4-(iso-pentylthio)phenyl) disulfide. This oxidative coupling can be achieved using a wide array of oxidizing agents under various conditions. rhhz.net Mild oxidants are often preferred to prevent over-oxidation to sulfonic acids.

The reaction generally proceeds through a thiyl radical or a related intermediate, followed by dimerization. For instance, aerobic oxidation catalyzed by tert-butyl nitrite (B80452) (TBN) is thought to involve the formation of N₂O₃, which reacts with the thiol to generate an unstable RSNO intermediate. Homolytic cleavage of the S-N bond produces a thiyl radical (RS•), which then couples to form the disulfide (RSSR). rhhz.net Other methods, such as using iodine or hydrogen peroxide, also facilitate this efficient conversion. orgsyn.orgbiolmolchem.com The choice of oxidant and reaction conditions can be tailored to achieve high yields and selectivity. researchgate.net

Table 1: Selected Conditions for Oxidative Coupling of Thiols to Disulfides

Addition Reactions with Unsaturated Systems (e.g., Thia-Michael Additions)

The nucleophilic nature of the thiolate anion, formed by deprotonating this compound with a base, allows it to readily participate in conjugate addition reactions with α,β-unsaturated compounds. This reaction, known as the thia-Michael addition, is a highly efficient method for forming carbon-sulfur bonds. srce.hrresearchgate.net The reaction involves the 1,4-addition of the sulfur nucleophile to an electron-deficient alkene (the Michael acceptor). nih.gov

The mechanism can be initiated either by a base or a nucleophile. nih.gov In the more common base-catalyzed pathway, a base deprotonates the thiol to form a thiolate anion. This potent nucleophile then attacks the β-carbon of the Michael acceptor, generating a resonance-stabilized enolate intermediate. Subsequent protonation yields the final β-thioether product. nih.gov A wide range of catalysts, including Lewis acids like ferric chloride and organocatalysts like L-proline, have been employed to facilitate this transformation under mild conditions. srce.hrresearchgate.net

Table 2: Examples of Michael Acceptors in Thia-Michael Additions

Reactions Leading to Thioether Derivatives

Beyond the thia-Michael addition, the thiol group of this compound can be converted into a thioether through various substitution reactions. A classic method is the S-alkylation with alkyl halides, which proceeds via an Sₙ2 mechanism. masterorganicchemistry.com This reaction typically involves deprotonating the thiol with a strong base, such as sodium hydride (NaH), to form the corresponding thiolate. This highly nucleophilic thiolate then displaces a halide from an alkyl halide to form a new thioether. masterorganicchemistry.com

Alternatively, thioethers can be prepared by reacting a thiol with an alcohol in the presence of a Lewis acid catalyst, such as zinc chloride. google.com More recently, methods using xanthates as thiol-free reagents have been developed to synthesize alkyl aryl thioethers, offering an odorless alternative to traditional methods. nih.govnih.gov These reactions expand the synthetic utility of this compound, allowing for the introduction of a wide variety of alkyl and aryl substituents at the sulfur atom.

Reactions Involving the Aryl Ring System

The aryl ring of this compound is activated towards electrophilic substitution and can also be functionalized through modern C-H activation strategies.

Electrophilic Aromatic Substitution Patterns on the Thiophenol Moiety

Electrophilic aromatic substitution (SₑAr) is a key class of reactions for functionalizing aromatic rings. wikipedia.org The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the ring. wikipedia.orgyoutube.com In this compound, both the thiol (-SH) group and the iso-pentylthio (-SR) group are activating and ortho-, para-directing. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. youtube.com

The substitution pattern is a result of the combined directing effects of the two groups. The primary positions for electrophilic attack will be ortho to the -SH group and ortho to the -S-iso-pentyl group. Studies comparing the activating effects of -SH and -SMe (a proxy for -SR) have shown that the thioether group is a stronger activator than the thiol group in protodesilylation reactions. rsc.org This suggests that electrophilic substitution would likely be directed to the positions ortho to the more strongly activating iso-pentylthio group. Common SₑAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. wikipedia.orgmasterorganicchemistry.com

C-H Functionalization Approaches to Aryl Thioethers

Transition-metal-catalyzed C-H functionalization has become a powerful strategy for the direct derivatization of arenes, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org In the context of this compound, the existing iso-pentylthio group can act as an internal directing group, guiding a metal catalyst to activate and functionalize the C-H bonds at the ortho positions. rsc.org

Palladium-catalyzed reactions are particularly prominent in this area. nih.gov The sulfur atom of the thioether coordinates to the palladium center, forming a cyclometalated intermediate that positions the catalyst in close proximity to the ortho C-H bond. nih.gov This allows for subsequent functionalization, such as arylation, olefination, or amination, with high regioselectivity. rsc.orgnih.gov This approach enables the efficient construction of complex biaryl thioether derivatives from relatively simple precursors. rsc.org Microwave-assisted methods have also been developed to shorten reaction times for these transformations. thieme-connect.com

Table 3: List of Chemical Compounds

Elucidation of Reaction Mechanisms and Kinetic Studies for Key Transformations

The chemical reactivity of this compound is dictated by its two sulfur-containing functional groups: the thioether (-S-) linkage and the thiol (-SH) group. Mechanistic investigations into compounds with these functionalities reveal a rich landscape of transformations, primarily involving metal-catalyzed cross-coupling, C-H activation, and nucleophilic additions. While specific kinetic studies on this compound are not extensively documented in publicly available literature, a thorough understanding of its potential reactivity can be derived from detailed mechanistic and kinetic analyses of closely related aryl thioethers and thiophenols.

Mechanisms Involving the Thioether Moiety

The thioether group can act as a directing group in transition-metal-catalyzed reactions, enabling the functionalization of otherwise inert C-H bonds. Palladium-catalyzed C(sp³)–H activation is a prominent example of such a transformation. Mechanistic studies on analogous aryl alkyl thioethers, such as phenyl isobutylsulfide, provide a blueprint for the potential reactivity of this compound.

In a notable study, the enantioselective Pd(II)-catalyzed C(sp³)–H activation of aryl alkyl thioethers was investigated. nih.gov The reaction involves the coordination of the prochiral thioether to a chiral transition metal catalyst. This coordination can generate diastereomeric metal-thioether complexes. The stereochemical outcome of the reaction is influenced by the ability of the sulfur(II) atom to undergo inversion, which can happen either through substrate dissociation and re-association or by direct inversion while bound to the metal. nih.gov For the arylation of phenyl isobutylsulfide, a structural analog of the thioether portion of this compound, various ligands were screened to optimize yield and enantioselectivity.

The proposed mechanism often involves the formation of a thioether palladacycle. Early studies confirmed the feasibility of this approach through the synthesis and characterization of such palladacycles, which were formed via the stoichiometric cyclopalladation of thioethers with Pd(OAc)₂. nih.gov The catalytic cycle for C-H activation is thought to proceed through this type of intermediate.

Detailed findings from the enantioselective arylation of phenyl isobutylsulfide, a key model substrate, are presented below. The use of a mono-protected amino acid-based ligand, N-Ac-Leu-(-)-menthol (MenthL), was found to be optimal. nih.gov

Table 1: Enantioselective Pd-Catalyzed Arylation of Phenyl Isobutylsulfide (7) to form Product (8)

Temperature (°C) Yield (%) Enantiomeric Ratio (er)
100 57 87:13
45 35 88:12
25 14 89:11

Data sourced from a mechanistic study on enantioselective Pd-catalyzed C(sp3)–H activation. nih.gov

These results are significant as they demonstrate that C(sp³)–H activation is possible even at room temperature, a notable achievement for such reactions with non-biased substrates. nih.gov

Mechanisms and Kinetics Involving the Thiophenol Moiety

The thiol group (-SH) is a versatile functional handle for a variety of transformations, including nucleophilic substitution, addition, and metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Dehydrative Thioetherification: The thiol group can react with alcohols in a dehydrative cross-coupling reaction to form a new thioether bond. Various transition metals, including molybdenum, palladium, and nickel, can catalyze this transformation. chemrevlett.com A proposed mechanism for molybdenum-catalyzed dehydrative thioetherification involves the oxidation of the alcohol to a ketone intermediate by MoO₂(acac)₂, followed by a nucleophilic attack of the thiol at the carbonyl carbon. The resulting intermediate then eliminates a water molecule to yield the thioether product. chemrevlett.com

Hydrothiolation of Alkynes: The addition of the S-H bond across a carbon-carbon triple bond, known as hydrothiolation, is an atom-economical method to synthesize vinyl sulfides. Kinetic studies on the hydrothiolation of alkynes with thiols, catalyzed by a Palladium-N-Heterocyclic Carbene (Pd-NHC) complex, provide insight into the reaction dynamics. Using the method of initial rates for the reaction between 1-pentanethiol (B94126) and an alkyne, researchers determined the reaction order with respect to the catalyst and the thiol. doi.org

The kinetic data revealed a pseudo-zero-order dependence on the substrate concentrations under certain conditions and a first-order dependence on the thiol concentration over a wider range. doi.org The reaction order with respect to the catalyst was found to be approximately 0.69, suggesting a complex mechanism where the active catalyst may be in equilibrium with dormant or dimeric species. doi.org

Table 2: Kinetic Data for Pd-Catalyzed Hydrothiolation of 2-methyl-3-butyn-2-ol (B105114) with 1-Pentanethiol

Parameter Value Observation
Reaction Order in Catalyst 0.69 Determined from the slope of a log-log plot of initial rate vs. catalyst concentration. doi.org
Reaction Order in Thiol ~1 Determined from a plot of product formation rate vs. thiol concentration. doi.org
Reaction Order in Alkyne ~0 Approximated as pseudo-zero-order based on a linear trend in product formation vs. time at initial stages. doi.org

Data derived from kinetic studies on (IMes)Pd(acac)Cl-mediated hydrothiolation. doi.org

Nickel-Catalyzed Thioether Metathesis: The thiol group can participate in metathesis reactions. For instance, a nickel-catalyzed aryl thioether metathesis provides a route to exchange the aryl group of a thioether. The proposed mechanism involves a reversible Ni⁰/Niᴵᴵ catalytic cycle. The cycle is believed to initiate with the oxidative addition of the S-Aryl bond to the Ni⁰ center, followed by transmetallation with a lithium thiolate and subsequent reductive elimination to release the product thioether. d-nb.info

Structural Characterization and Advanced Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. For 4-(iso-Pentylthio)thiophenol, a combination of ¹H and ¹³C NMR would be essential.

¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the iso-pentyl group, and the thiol proton. The splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, aiding in the assignment of each signal to a specific position in the molecule.

¹³C NMR would complement the ¹H NMR data by identifying the number of chemically non-equivalent carbon atoms and their electronic environments. The aromatic carbons, the carbons of the iso-pentyl chain, and the carbon attached to the thiol group would each resonate at characteristic chemical shifts.

Further two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively correlating which protons are attached to which carbons, thus confirming the connectivity of the entire molecular framework. While specific spectral data for this compound is not available, the expected chemical shift ranges for similar structures provide a theoretical basis for its analysis.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₁₁H₁₆S₂ and a molecular weight of 212.38 g/mol , high-resolution mass spectrometry (HRMS) would be employed to confirm the exact molecular weight to several decimal places, thereby verifying its elemental composition.

Electron ionization (EI) would likely be used to induce fragmentation. The resulting mass spectrum would display a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern would be characteristic of the compound's structure, with expected cleavages at the C-S bonds and within the iso-pentyl chain. Analyzing these fragments would allow for the reconstruction of the molecular structure, providing corroborating evidence for the assignments made by NMR spectroscopy.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. These techniques are particularly adept at identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy of this compound would be expected to show characteristic absorption bands. A key feature would be the S-H stretching vibration of the thiol group, typically appearing as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibrations would also be present, though they can be weak and appear in the fingerprint region (below 1500 cm⁻¹). Vibrations associated with the aromatic ring (C-H and C=C stretching) and the aliphatic iso-pentyl group (C-H stretching, bending) would also be prominent.

Raman Spectroscopy would provide complementary information. As a scattering technique, it is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the S-S bond (if any disulfide impurities were present) and the C-S bonds might yield strong Raman signals. The aromatic ring vibrations would also be readily observable. The combination of IR and Raman spectra would offer a more complete picture of the vibrational properties of this compound.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would reveal the conformation of the flexible iso-pentylthio group relative to the thiophenol ring.

Furthermore, X-ray crystallography would elucidate how the molecules pack together in the crystal lattice. This includes identifying any intermolecular interactions, such as hydrogen bonds involving the thiol group or van der Waals interactions, which govern the supramolecular architecture. This level of detail is crucial for understanding the physical properties of the compound in its solid form.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping in Crystalline Structures

Derived from X-ray crystallography data, Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is a mapped representation of the electron distribution of a molecule within its crystalline environment.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and equilibrium geometry of molecules. For 4-(iso-Pentylthio)thiophenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the lowest energy structure. nih.gov

The geometry optimization process systematically alters the positions of the atoms until a minimum on the potential energy surface is located. This corresponds to the most stable three-dimensional arrangement of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, calculations would focus on the S-Au covalent bond when studying its adsorption on gold surfaces. researchgate.net The results for thiophenol derivatives show that DFT can accurately model the planarity of the benzene (B151609) ring and the orientation of the thiol and thioether substituents. researchgate.net The iso-pentyl group, with its multiple single bonds, adds conformational flexibility to the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound from DFT Calculations

ParameterDescriptionTypical Calculated Value
C-S (Thiol)Bond length between the phenyl ring and the thiol sulfur~1.77 Å
S-H (Thiol)Bond length of the thiol group~1.35 Å
C-S (Thioether)Bond length between the phenyl ring and the thioether sulfur~1.78 Å
S-C (Alkyl)Bond length between the thioether sulfur and the iso-pentyl group~1.82 Å
C-C (Aromatic)Average bond length within the benzene ring~1.40 Å
∠ C-S-HBond angle of the thiol group~96-98°
∠ C-S-CBond angle of the thioether group~100-104°
Dihedral AngleRotation around the C(aromatic)-S(thioether) bondVaries with conformation

Conformational Analysis and Potential Energy Surface Mapping

The presence of several rotatable single bonds—specifically the C(ring)-S, S-C(alkyl), and various C-C bonds within the iso-pentyl chain—means that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their corresponding energies. rsc.org

A potential energy surface (PES) map is generated by systematically rotating one or more of these bonds and calculating the molecule's energy at each step. This theoretical exploration helps identify:

Local Minima: Stable, low-energy conformations of the molecule.

Global Minimum: The most stable conformation with the lowest possible energy.

Saddle Points: Transition states that represent the energy barriers to rotation between different conformers.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling a potential reaction involving this compound, such as its oxidation, deprotonation at the thiol group, or electrophilic substitution on the aromatic ring, researchers can map the entire reaction pathway.

This process involves:

Identifying Reactants and Products: The starting materials and final products of the reaction are geometrically optimized.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms search for this first-order saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the intended reactants and products.

For example, studying the homolytic cleavage of the S-H bond would involve calculating the bond dissociation energy and characterizing the resulting thiyl radical. Such models are fundamental to predicting chemical reactivity and designing new synthetic routes. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which serves as a vital tool for structure verification.

NMR Chemical Shifts: Quantum mechanical approaches, particularly DFT, have become popular for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The magnetic shielding tensor for each nucleus is calculated, which is then converted into a chemical shift value by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can achieve high accuracy, with root mean square errors (RMSEs) often below 0.4 ppm for ¹H shifts. nih.govarxiv.org This is particularly useful for assigning complex spectra and distinguishing between isomers. arxiv.org

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and intensities. researchgate.net These frequencies correspond to specific molecular motions, such as C-H stretching, S-H stretching, C=C ring vibrations, and C-S stretching. Comparing the calculated spectrum with the experimental one helps to confirm the molecule's structure and assign specific absorption bands to their corresponding vibrational modes. researchgate.net

Table 2: Example Format for Predicted vs. Experimental Spectroscopic Data

ParameterPredicted Value (DFT)Experimental Value
¹H NMR (Thiol SH)3.5 ppm3.4 ppm
¹³C NMR (C-SH)129 ppm130 ppm
IR Freq. (S-H stretch)2560 cm⁻¹2555 cm⁻¹
IR Freq. (C-S stretch)710 cm⁻¹705 cm⁻¹

Note: The values in this table are illustrative examples and not actual reported data for this specific compound.

Analysis of Molecular Orbitals and Reactivity Indices

The electronic behavior and chemical reactivity of this compound can be explained by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the orbital from which an electron is most easily removed. It is associated with the molecule's ability to act as an electron donor. For thiophenol derivatives, the HOMO is typically localized on the sulfur atoms and the π-system of the benzene ring.

LUMO: Represents the orbital to which an electron is most easily added. It is associated with the molecule's ability to act as an electron acceptor. The LUMO is usually distributed over the aromatic ring's π* anti-bonding orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 3: Calculated Reactivity Descriptors and Their Interpretation

DescriptorFormulaInterpretation
Ionization Potential (IP) IP ≈ -E(HOMO)The energy required to remove an electron.
Electron Affinity (EA) EA ≈ -E(LUMO)The energy released when an electron is added.
Chemical Hardness (η) η ≈ (IP - EA) / 2Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness; measures the ease of electronic change and reactivity. researchgate.net
Electronegativity (χ) χ ≈ (IP + EA) / 2The power of an atom/molecule to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's ability to act as an electrophile (electron acceptor).

Advanced Applications in Chemical Science and Materials Research

Role as a Versatile Building Block in Complex Organic Synthesis

Thiophenols, in general, are recognized as valuable building blocks in organic synthesis due to the reactivity of the thiol group and the aromatic ring. dokumen.pub They serve as precursors and intermediates in the construction of a wide array of complex organic molecules. dokumen.pub

Precursor in the Synthesis of Diverse Heterocyclic Compounds (e.g., Thiophenes, Thiazoles, Phthalocyanines)

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these structures often relies on versatile starting materials.

Thiophenes: The synthesis of thiophene (B33073) rings can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgderpharmachemica.comorganic-chemistry.org While substituted thiophenols can be used in some synthetic routes for thiophene derivatives, a thorough review of the literature did not yield any specific examples of 4-(iso-pentylthio)thiophenol being utilized as a precursor for the synthesis of thiophenes.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for the preparation of thiazole rings, involving the reaction of an α-haloketone with a thioamide. nih.govresearchgate.netasianpubs.org Other methods also exist for synthesizing this important heterocyclic core. nih.govresearchgate.netasianpubs.org However, no documented instances of this compound being directly employed in the synthesis of thiazoles were found in the reviewed literature.

Phthalocyanines: Phthalocyanines are large aromatic macrocycles with significant applications as dyes, pigments, and in materials science. d-nb.infoumich.eduuniroma1.it Their synthesis often involves the cyclotetramerization of phthalonitrile (B49051) precursors. d-nb.infoumich.eduuniroma1.it While phthalocyanines with arylthio substituents have been synthesized, for example from 4-(methylthio)benzenethiol, no specific literature details the use of this compound in the preparation of phthalocyanines. researchgate.net

Intermediate in the Preparation of Advanced Synthetic Targets and Chemical Scaffolds

The role of a molecule as a synthetic intermediate is crucial for accessing more complex and often biologically active compounds. While general thiophenol derivatives are employed as intermediates in multi-step syntheses, there is no specific information available in the scientific literature that describes the use of this compound as an intermediate in the preparation of advanced synthetic targets or specific chemical scaffolds.

Applications in Coordination Chemistry

The sulfur atom in thiophenols makes them excellent ligands for a variety of metal ions, leading to the formation of stable coordination complexes with interesting properties and applications. wikipedia.org

Design and Synthesis of Thiophenol-Based Ligands for Metal Complexes

Thiophenol and its derivatives are known to act as ligands, binding to metal centers to form complexes with diverse geometries and electronic properties. wikipedia.orgnih.gov The nature of the substituent on the thiophenol ring can influence the properties of the resulting metal complex. Despite the general knowledge of thiophenols as ligands, a search of the chemical literature did not reveal any studies focused on the design and synthesis of metal complexes specifically utilizing this compound as a ligand.

Investigation of Metal-Mediated Bond Activation and Catalysis

Metal complexes containing thiolate ligands are of interest in the study of bond activation and catalysis. The interaction between the metal center and the sulfur ligand can facilitate various chemical transformations. However, there are no specific research articles or patents that investigate metal-mediated bond activation or the catalytic properties of complexes derived from this compound.

Contributions to Materials Science and Engineering

Thiophenol derivatives have found applications in materials science, for instance, in the functionalization of surfaces and the preparation of novel polymers and nanomaterials. The properties of these materials can be tuned by the choice of the substituent on the thiophenol. Nevertheless, a comprehensive literature search did not uncover any specific contributions or applications of this compound in the field of materials science and engineering.

Surface Chemistry and Functionalization of Substrates (e.g., for Surface-Enhanced Raman Spectroscopy (SERS))

The functionalization of noble metal surfaces with organic molecules is a cornerstone of nanotechnology, enabling the development of highly sensitive analytical platforms. Thiophenols are particularly valued for this purpose due to the strong affinity of the thiol group for gold and silver surfaces, leading to the formation of stable self-assembled monolayers (SAMs). sid.ir The specific properties of these SAMs can be finely tuned by modifying the substituents on the thiophenol ring.

In the context of Surface-Enhanced Raman Spectroscopy (SERS), a technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, the choice of surface chemistry is critical. acs.orgnih.gov Thiophenol-based molecules are frequently employed as SERS probes and for surface modification to improve the detection of analytes. acs.orgnih.gov The thiol group ensures robust attachment to the SERS-active substrate, while the benzene (B151609) ring provides a strong Raman signal that can be used for reporting and amplification. acs.org

The iso-pentylthio group in this compound is expected to influence the SERS application in several ways. The electron-donating nature of the alkylthio group can affect the electronic environment of the benzene ring and the sulfur atom bonded to the metal surface. Studies on para-substituted thiophenols have shown that the electronic properties of the substituent can impact the surface charge of gold nanoparticles and their aggregation behavior, which are crucial factors for SERS enhancement. mdpi.com While electron-withdrawing groups have been shown to limit the decrease in the negative surface charge of citrate-stabilized gold nanoparticles, moderately electron-donating groups can sometimes lead to particle aggregation. mdpi.com The iso-pentylthio group, being a weakly electron-donating group, would likely modulate the surface properties to optimize SERS signals.

Furthermore, the iso-pentyl chain introduces a degree of steric hindrance and hydrophobicity to the SAM. This can be advantageous in creating a well-ordered monolayer that prevents non-specific adsorption of interfering molecules, thereby enhancing the specificity of SERS-based sensors. The kinetics of SAM formation with aromatic thiols on gold nanoparticles have been shown to be a relatively slow process, often requiring one to two hours for completion, which allows for controlled surface functionalization.

While direct SERS studies on this compound are not extensively reported, the behavior of structurally similar molecules suggests its potential as a valuable component in the design of SERS-based analytical devices. The interplay between its electronic and steric effects could be harnessed to create highly sensitive and selective SERS substrates.

Table 1: Comparison of Substituent Effects on Thiophenol-Functionalized Gold Nanoparticles for SERS

Substituent GroupHammett Constant (σp)Effect on Gold Nanoparticle StabilityPotential SERS Application
Nitro (NO2)0.78Stabilizing (electron-withdrawing)Raman reporter molecule in multiplexed biosensors mdpi.com
Cyano (CN)0.66Stabilizing (electron-withdrawing)Raman reporter molecule in multiplexed biosensors mdpi.com
Methoxy (OCH3)-0.27Can induce partial aggregation (electron-donating) mdpi.comPotential for signal enhancement through controlled aggregation
iso-Pentylthio (SC5H11) ~ -0.05 (estimated) Expected to be weakly destabilizing to neutral Potential for creating ordered, hydrophobic surfaces for specific analyte detection
Amino (NH2)-0.66Induces rapid aggregation (strongly electron-donating) mdpi.comLimited use as a primary stabilizing agent

Note: The Hammett constant for the iso-pentylthio group is an estimation based on similar alkylthio groups. The effect on nanoparticle stability and potential SERS application for this compound is inferred from the behavior of other substituted thiophenols.

Components in Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))

The field of organic electronics is rapidly advancing, with organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) at the forefront of next-generation display and computing technologies. nih.govnih.gov The performance of these devices is heavily dependent on the properties of the organic semiconductor materials used. While there is a vast library of organic molecules being explored for these applications, the search for materials with high charge carrier mobility, good stability, and processability continues.

Thiophene-containing compounds are a well-established class of organic semiconductors due to their excellent electronic properties and chemical stability. nih.gov The introduction of various functional groups onto the thiophene or related aromatic cores allows for the tuning of their electronic energy levels, molecular packing, and solubility. While specific research on the application of this compound in OLEDs and OFETs is not widely documented, its structural motifs suggest potential utility.

In the context of OFETs, the iso-pentylthio group could enhance the solubility of the material in organic solvents, which is a significant advantage for solution-based processing techniques like spin-coating and inkjet printing. nih.gov The alkyl chain could also influence the solid-state packing of the molecules, which is a critical determinant of charge transport efficiency. For instance, the introduction of bulky acetylene (B1199291) groups in other organic semiconductors has been shown to result in high mobility. nih.gov

For OLEDs, the electronic properties of the material are paramount. The electron-donating nature of the iso-pentylthio group could be used to adjust the HOMO and LUMO energy levels of a host or emitter material to facilitate efficient charge injection and transport, as well as to tune the emission color. nih.govnih.govrsc.org The development of new organic semiconductors often involves the strategic combination of electron-donating and electron-accepting moieties to achieve desired properties. nih.gov

While the direct application of this compound in high-performance organic electronic devices remains to be explored in detail, its constituent parts—the aromatic thiol and the alkylthio substituent—are features found in various successful organic electronic materials.

Table 2: Potential Roles of Structural Moieties of this compound in Organic Electronics

Structural MoietyPotential Function in Organic Electronics
Thiophenol Core Can act as an electron-donating unit to tune HOMO/LUMO levels. The thiol group can serve as an anchor point for attachment to electrodes or other molecules.
iso-Pentylthio Group Enhances solubility for solution processing. Can influence molecular packing and thin-film morphology, thereby affecting charge transport.
Benzene Ring Provides a rigid, conjugated core that contributes to charge transport pathways.

Application in Polymer Chemistry and Cross-Linking Strategies

The ability of dithiols to act as cross-linking agents is a well-established principle in polymer chemistry. Cross-linking is a process that forms a three-dimensional network structure from linear or branched polymer chains, leading to materials with enhanced mechanical strength, thermal stability, and solvent resistance. Since this compound possesses two thiol groups, it can function as a dithiol cross-linker.

One of the thiol groups is the primary thiol attached to the benzene ring, and the other is part of the iso-pentylthio substituent. The reactivity of these two thiol groups may differ, offering possibilities for controlled or stepwise cross-linking reactions. Thiol-based cross-linking chemistries are attractive because they can proceed under mild conditions and often exhibit high selectivity. thermofisher.com

For example, dithiols can be used to cross-link gold nanoparticles, forming solid materials with interesting electronic and dielectric properties. researchgate.net In such systems, the length of the dithiol spacer molecule plays a crucial role in determining the properties of the final material. researchgate.netnih.gov The this compound molecule, with its rigid aromatic core and flexible iso-pentyl group, could offer unique spacing and conformational properties in such cross-linked networks.

Furthermore, dithiols are employed in the formation of hydrogels and in the modification of proteins. nih.gov The reaction of dithiols with other molecules, such as mitomycin C, can lead to the formation of S,S'-cross-links. acs.orgnih.gov This reactivity highlights the potential of this compound in bioconjugation and the development of novel biomaterials.

The specific structure of this compound, with one thiol directly on the aromatic ring and the other at the end of an alkyl chain, could lead to the formation of polymers with interesting architectures. For instance, polymerization could potentially proceed through one type of thiol group, leaving the other available for subsequent functionalization or cross-linking.

Emerging Roles in Other Specialized Chemical Technologies

Beyond the applications outlined above, the unique chemical nature of this compound opens doors to other specialized areas of chemical technology. The presence of two distinct sulfur-containing functional groups makes it a candidate for the synthesis of novel heterocyclic compounds and organosulfur derivatives with potential biological activity. dokumen.pubtandfonline.com The alkylation of thiophenols is a fundamental reaction in organic synthesis, and the presence of the iso-pentylthio group could influence the regioselectivity and reactivity in such transformations. sid.irwikipedia.orgacs.orgrsc.org

The synthesis of various 4-alkylthiophenoxy derivatives has been shown to yield compounds with anti-inflammatory and antimicrobial properties. This suggests that this compound could serve as a valuable precursor in medicinal chemistry for the development of new therapeutic agents.

Moreover, the compound's ability to self-assemble on metal surfaces could be exploited in the development of novel catalysts or in the creation of functional surfaces with tailored wetting or adhesive properties. The field of molecular electronics, which seeks to use single molecules or small ensembles of molecules as electronic components, could also potentially benefit from the unique electronic and structural characteristics of this compound.

As synthetic methodologies become more advanced, it is likely that new and unexpected applications for specialized molecules like this compound will continue to emerge, further expanding its role in chemical science and technology.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Thiophenol Derivatives

The synthesis of thiophenol derivatives is undergoing a paradigm shift towards more sustainable and efficient methods. Future research will likely focus on overcoming the limitations of traditional approaches, which often involve malodorous and easily oxidized thiols.

Emerging strategies that could be applied to the synthesis of 4-(iso-pentylthio)thiophenol and its derivatives include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water, is a key trend. hep.com.cn Copper-catalyzed C-S coupling reactions of thiols and aryl boronic acids in water represent a significant step forward in creating aryl thioethers with high selectivity and yield, avoiding toxic ligands and solvents. hep.com.cn

Odorless Thiol Surrogates: To circumvent the use of volatile and unpleasant thiols, research is increasingly focused on stable, odorless reagents. Xanthates, for instance, are being explored as effective thiol surrogates for the synthesis of both dialkyl and alkyl aryl thioethers under mild, transition-metal-free conditions. mdpi.com

Biocatalysis: The use of enzymes offers a highly selective and sustainable route to sulfur-containing compounds. Lipases have shown potential in catalyzing the formation of C-S bonds. rsc.org Future work may involve engineering enzymes specifically for the synthesis of functionalized thiophenols. Merging electrosynthesis with biocatalysis in a one-pot setup is another promising avenue for the sustainable production of chiral sulfur-based compounds. acs.org

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for chemical transformations. The electrochemical decarboxylative coupling of α-keto acids with thiophenols to produce thioesters is a novel and green approach that avoids metal catalysts and external oxidants. sioc-journal.cn This could be adapted for the synthesis of thiophenol derivatives.

Photochemical Methods: Visible-light-driven organocatalytic methods are emerging for the synthesis of thioethers from readily available starting materials like aryl chlorides and alcohols, using a simple sulfur source. acs.org This avoids the need for pre-functionalized sulfur reagents.

A comparative table of emerging synthetic methodologies is presented below:

MethodologyKey AdvantagesPotential for this compound Synthesis
Green C-S Coupling Uses water as a solvent, avoids toxic ligands. hep.com.cnDirect and environmentally friendly synthesis of the aryl thioether bond.
Xanthate Chemistry Utilizes odorless and stable thiol surrogates. mdpi.comAvoids handling of volatile and malodorous thiophenol precursors.
Biocatalysis High selectivity, mild reaction conditions, sustainable. rsc.orgthieme-connect.comEnantioselective synthesis of chiral derivatives.
Electrosynthesis Reagent-free activation, mild conditions. sioc-journal.cnGreen and controlled synthesis from alternative starting materials.
Photocatalysis Uses light as a renewable energy source, mild conditions. acs.orgAccess to novel reactivity and functional group tolerance.

Exploration of Unique Reactivity Patterns and Selective Transformations of Aryl Thioethers

The aryl thioether and thiophenol moieties in this compound offer a rich landscape for exploring novel reactivity. Future research will likely focus on the selective functionalization of this molecule to create complex and valuable derivatives.

Key areas of exploration include:

Oxidative Transformations: The sulfur atoms in the thioether and thiol groups are susceptible to oxidation, leading to sulfoxides and sulfones. The development of selective oxidation methods is crucial. For instance, aerobic oxidation catalyzed by inexpensive and recyclable catalysts like polyether amine can efficiently convert thiophenols to disulfides without over-oxidation. mdpi.com

C-S Bond Activation and Functionalization: While generally stable, the C-S bond in aryl thioethers can be activated and functionalized. Copper-catalyzed systems have been developed to transform aryl alcohols into thioethers via C(aryl)-C(OH) bond activation, suggesting the potential for reverse transformations or further functionalization at the sulfur-bearing carbon. nih.gov

Directed C-H Functionalization: The sulfur substituents can act as directing groups for the selective functionalization of the aromatic ring at positions ortho to the sulfur atoms. This allows for the introduction of new functional groups with high regioselectivity, opening pathways to complex molecular architectures.

Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group is an excellent participant in "click" reactions, such as the thiol-ene and thiol-yne reactions. These reactions are highly efficient, proceed under mild conditions, and tolerate a wide range of functional groups. This could be used to conjugate this compound to polymers, biomolecules, or surfaces. The synthesis of highly functional thiols via thiol-ene Michael addition reactions has been demonstrated. radtech.org

Integration of this compound into Multi-Component Systems and Supramolecular Assemblies

The ability of the thiol group to coordinate to metal ions and form hydrogen bonds makes this compound an attractive building block for supramolecular chemistry and the construction of multi-component systems.

Future research directions in this area may involve:

Self-Assembled Monolayers (SAMs): Thiophenols are well-known for their ability to form well-ordered self-assembled monolayers on gold and other metal surfaces. The iso-pentylthio group would form the outer surface of such a monolayer, allowing for the tuning of surface properties like hydrophobicity and adhesion.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The thiol group can act as a ligand to connect metal ions, forming extended one-, two-, or three-dimensional structures. The iso-pentylthio tail could be used to control the porosity and chemical environment within the pores of these materials.

Molecular Recognition and Sensing: The thiol group can be incorporated into host molecules designed to selectively bind specific guest molecules. The electrochemical properties of the thioether and thiol can be exploited for the development of sensors. For example, ortho-quinones attached to carbon nanotubes have been used for the sensitive detection of biological thiols. nih.gov

Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new materials and reactions. For this compound, computational modeling can provide valuable insights into:

Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can be used to understand the electron distribution, bond energies, and frontier molecular orbitals of the molecule. This information can help predict its reactivity in various chemical transformations.

Reaction Mechanisms: Computational modeling can elucidate the detailed mechanisms of synthetic reactions and catalytic cycles. This understanding is crucial for optimizing reaction conditions and developing more efficient catalysts.

Supramolecular Interactions: Molecular dynamics (MD) simulations can be employed to study the self-assembly of this compound on surfaces or its interaction with other molecules in solution. This can aid in the rational design of functional supramolecular systems.

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR and IR spectra, which can assist in the characterization of new compounds and the interpretation of experimental results.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of this compound make it a promising candidate for a range of applications in materials science. Interdisciplinary research will be key to unlocking its full potential.

Potential areas of investigation include:

Functional Polymers: The thiol group can be used to introduce this compound as a functional monomer into polymers. This could be achieved through thiol-ene polymerization or by incorporating it into traditional polymer backbones. Such polymers could have applications as coatings, adhesives, or in electronic devices. A novel thiophenol-thiophene polymer has been synthesized for the removal of mercury from wastewater. researchgate.net

Nanomaterials: The molecule can be used to functionalize nanoparticles, such as gold or quantum dots, to control their solubility, stability, and electronic properties. These functionalized nanomaterials could find use in catalysis, sensing, and biomedical imaging.

Organic Electronics: Sulfur-containing organic molecules are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of this compound and its derivatives could be tuned for these applications.

Q & A

Q. What experimental designs minimize oxidation of this compound during storage?

  • Methodology :
  • Inert Atmosphere : Store under argon or nitrogen in amber vials to prevent photochemical degradation .
  • Antioxidant Additives : Include 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.